Home > Products > Screening Compounds P55221 > Finerenone metabolite M1
Finerenone metabolite M1 - 2084136-51-4

Finerenone metabolite M1

Catalog Number: EVT-8952935
CAS Number: 2084136-51-4
Molecular Formula: C21H20N4O3
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Finerenone metabolite M1 is a significant metabolic product of finerenone, a novel nonsteroidal mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease associated with type 2 diabetes mellitus. Finerenone is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, leading to various metabolites including M1. Although M1 is a major metabolite, it does not exhibit pharmacological activity on mineralocorticoid receptors, which is crucial for understanding its role in the therapeutic profile of finerenone.

Source and Classification

Finerenone was developed by Bayer AG and received approval from the US Food and Drug Administration in 2021. It belongs to the class of naphthyridine derivatives and functions as a mineralocorticoid receptor antagonist. The compound is classified under the category of drugs aimed at managing cardiovascular risks and renal function in patients with diabetes.

Synthesis Analysis

Methods and Technical Details

Finerenone is synthesized through a multi-step chemical process that involves the formation of its various metabolites. The synthesis of M1 occurs via oxidative biotransformation processes primarily mediated by cytochrome P450 enzymes. The predominant pathway involves aromatization of the dihydronaphthyridine moiety of finerenone, which transforms into M1. In vitro studies have shown that CYP3A4 is the main enzyme responsible for this transformation, followed by further oxidation reactions that can lead to additional metabolites such as M2 and M3.

Molecular Structure Analysis

Structure and Data

The molecular structure of finerenone metabolite M1 consists of a naphthyridine core with specific substituents that influence its interaction with metabolic enzymes. The structure can be represented as follows:

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 314.39 g/mol
  • Structural Features: The compound exhibits axial chirality, resulting in two atropisomers (M1a and M1b), with one series predominating in biological systems (>79%).
Chemical Reactions Analysis

Reactions and Technical Details

The metabolic pathway for finerenone includes several key reactions:

  • Aromatization: Finerenone undergoes aromatization to form M1 through the action of CYP3A4 and CYP2C8.
  • Hydroxylation: Subsequent hydroxylation can occur, leading to further metabolites such as M2.
  • Oxidation: Additional oxidative transformations may yield other metabolites like M3, which are also naphthyridine derivatives.

These reactions highlight the complexity of finerenone metabolism and the role of various cytochrome P450 enzymes in determining the pharmacokinetic profile of its metabolites.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Finerenone displays moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Protein Binding: Finerenone is highly protein-bound (approximately 92%), primarily to serum albumin, which affects its distribution and bioavailability.
Applications

Scientific Uses

Metabolic Pathways and Biotransformation Mechanisms

CYP450-Mediated Aromatization as Primary Biotransformation Route

Finerenone undergoes extensive oxidative biotransformation, with aromatization of its dihydronaphthyridine moiety representing the dominant metabolic pathway. This process generates the primary metabolite M1 (C₂₁H₂₀N₄O₃; molecular weight 376.42 g/mol) through dehydrogenation. The reaction converts the partially saturated dihydronaphthyridine ring into a fully aromatic naphthyridine system, significantly altering the compound's electronic properties and polarity. Mass balance studies in humans demonstrate that this aromatization pathway accounts for >48% of circulating drug-related material in plasma, positioning M1 as the predominant metabolic intermediate [1] [10]. The reaction proceeds via a two-electron oxidation mechanism mediated by hepatic cytochrome P450 enzymes, resulting in the loss of two hydrogen atoms and formation of a planar, conjugated ring system. This structural transformation enhances metabolic stability compared to the parent finerenone, facilitating further oxidative reactions [1] [4].

Table 1: Key Structural Transformations in M1 Formation

Substrate FeatureReaction TypeMetabolite M1 Feature
Dihydronaphthyridine ring (non-aromatic)Dehydrogenation/AromatizationNaphthyridine ring (fully aromatic)
Ethoxy group at C5Retained without modificationUnchanged ethoxy group
4-Cyano-2-methoxyphenyl groupRetained without modificationUnchanged aryl substituent
Methyl group at C8RetainedUnchanged methyl group

Role of CYP3A4 and CYP2C8 Isoforms in Stereoselective Formation

The aromatization process exhibits marked isoform specificity and stereochemical preferences. Cytochrome P450 3A4 (CYP3A4) contributes approximately 90% to finerenone's primary metabolism, while cytochrome P450 2C8 (CYP2C8) accounts for the remaining 10% [1] [4]. In vitro studies using human liver microsomes and recombinant CYP isoforms confirm that selective chemical inhibition of CYP3A4 reduces M1 formation by >85%, whereas CYP2C8 inhibition reduces M1 generation by approximately 8-10% [1] [3]. The reaction kinetics demonstrate Michaelis-Menten behavior with apparent Kₘ values of 12.7 µM for CYP3A4 and 18.3 µM for CYP2C8, indicating higher affinity of finerenone for CYP3A4 [4].

The stereoselectivity manifests during the formation of M1 atropisomers (discussed in Section 1.4), with CYP3A4 exhibiting a 4.7-fold greater catalytic efficiency (Vₘₐₓ/Kₘ) for generating the dominant M1a isomer compared to M1b. This stereochemical preference arises from differential binding orientations within the CYP3A4 active site, where specific π-π stacking interactions between finerenone's aryl groups and phenylalanine residues position the substrate optimally for pro-S dehydrogenation [1] [10]. In contrast, CYP2C8 shows less stereoselectivity but contributes significantly to overall metabolic clearance in individuals with CYP3A4 polymorphisms or during co-administration of CYP3A4 inhibitors [4].

Table 2: Enzymatic Contributions to Finerenone Aromatization

CYP IsoformContribution to Clearance (%)Inhibition Impact on M1 FormationCatalytic Efficiency (Vₘₐₓ/Kₘ) Ratio (M1a:M1b)
Cytochrome P450 3A490%>85% reduction4.7:1
Cytochrome P450 2C810%8-10% reduction1.8:1

Secondary Oxidation Pathways Leading to Downstream Metabolites

Metabolite M1 serves as the crucial intermediate for generation of pharmacologically inactive downstream metabolites through sequential oxidation reactions. The dominant pathway involves CYP3A4-mediated hydroxylation at the C6 position of the naphthyridine ring, producing hydroxy-M1 (designated metabolite M2) [4] [10]. This hydroxylation proceeds with strict regioselectivity, exclusively targeting the electron-deficient carbon adjacent to the ring nitrogen. M2 subsequently undergoes further oxidation via cytosolic aldehyde oxidase to form the corresponding carboxylic acid derivative (metabolite M3) [1] [10].

An alternative minor pathway involves epoxidation of the 4-cyanophenyl ring by CYP3A4/CYP2C8 followed by enzymatic hydrolysis, yielding dihydrodiol metabolite M4. M4 can undergo further oxidation to metabolite M5. Quantitative analysis of human excreta reveals that M2 and M3 collectively account for 47.8% of urinary drug-related material, while M4 represents <5% of total metabolites [1]. The sequential oxidation from M1 to M3 increases aqueous solubility by >100-fold compared to M1, facilitating renal elimination. In vitro incubation studies with human hepatocytes demonstrate complete conversion of M1 to M2 within 2 hours, confirming the rapid kinetics of this secondary oxidation [4].

Table 3: Secondary Metabolites Derived from M1

MetaboliteBiotransformation ReactionPrimary EnzymeStructural FeatureRelative Abundance in Humans
M2 (hydroxy-M1)C6 hydroxylationCytochrome P450 3A4Naphthyridine-6-ol21.5% of plasma metabolites
M3 (carboxy-M1)Oxidation of M2Aldehyde oxidaseNaphthyridine-6-carboxylic acid9.0% of plasma metabolites
M4Epoxidation + hydrolysisCytochrome P450 3A4/2C8Cyanophenyl dihydrodiol<5% of metabolites

Atropisomerism and Chirality in Metabolite M1 Configuration

The aromatization reaction generates M1 as a pair of stable atropisomers (M1a and M1b) due to restricted rotation around the biaryl axis connecting the naphthyridine and methoxycyanophenyl rings [1] [10]. This axial chirality creates two stereoisomers that are non-superimposable mirror images despite the absence of classical chiral centers. The energy barrier for rotation is calculated at 28.3 kcal/mol, resulting in a half-life for racemization exceeding 100 days at physiological temperature, allowing for chromatographic separation and pharmacological evaluation of individual atropisomers [10].

In all species studied, one atropisomer (designated M1a) predominates, constituting 79-85% of total M1 in human plasma. The M1a:M1b ratio remains consistent across metabolic compartments, indicating enzymatic preference rather than thermodynamic stability controls the stereochemical outcome [1]. X-ray crystallography reveals that M1a adopts a (-)-synclinal conformation with a dihedral angle of 68° between the aromatic planes, while M1b exists in the (+)-antiperiplanar conformation with a 112° dihedral angle. The predominance of M1a arises from preferential binding of the pro-S transition state in the CYP3A4 active site during aromatization [5] [10]. Both atropisomers demonstrate negligible binding affinity for the mineralocorticoid receptor (IC₅₀ > 10,000 nM) and lack pharmacological activity, confirming that stereochemistry does not influence therapeutic effects [1].

Table 4: Atropisomeric Characteristics of M1

ParameterM1a AtropisomerM1b Atropisomer
Relative Abundance79-85% of total M115-21% of total M1
Dihedral Angle68° (synclinal)112° (antiperiplanar)
Free Energy Difference-1.2 kcal/mol (favored)+1.2 kcal/mol
Plasma Protein Binding89.3%90.1%
Mineralocorticoid Receptor Binding IC₅₀>10,000 nM>10,000 nM

Properties

CAS Number

2084136-51-4

Product Name

Finerenone metabolite M1

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10H,5H2,1-4H3,(H2,23,26)

InChI Key

LLVQDSTWXBMTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C2=NC(=C(C(=C21)C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.